molecular formula C33H42O4 B1673747 2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)- CAS No. 81827-55-6

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-

Cat. No.: B1673747
CAS No.: 81827-55-6
M. Wt: 502.7 g/mol
InChI Key: FFIYTQGORMJUEB-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)- is a complex organic molecule characterized by multiple functional groups, including hydroxyl, phenyl, and diene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)- typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of various substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and hydroxyl groups through substitution reactions.

    Diene Formation: Formation of the diene groups through elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The diene groups can be reduced to form alkanes.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-: has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

    Resveratrol: Another phenolic compound with potential health benefits, including anticancer and cardioprotective effects.

Uniqueness

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-: is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

81827-55-6

Molecular Formula

C33H42O4

Molecular Weight

502.7 g/mol

IUPAC Name

(6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C33H42O4/c1-22(2)12-11-13-25(7)19-21-33(20-18-24(5)6)31(36)27(17-16-23(3)4)30(35)28(32(33)37)29(34)26-14-9-8-10-15-26/h8-10,12,14-16,18-19,34-35H,11,13,17,20-21H2,1-7H3/b25-19+,29-28-

InChI Key

FFIYTQGORMJUEB-NCELDCMTSA-N

SMILES

CC(=CCCC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC=C(C)C)CC=C(C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1(C(=O)C(=C(/C(=C(\C2=CC=CC=C2)/O)/C1=O)O)CC=C(C)C)CC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC=C(C)C)CC=C(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-hydroxy-4,6-bis(3-methyl-2-butenyl)-
kolanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-
Reactant of Route 2
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-
Reactant of Route 3
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-
Reactant of Route 4
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-
Reactant of Route 5
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-
Reactant of Route 6
Reactant of Route 6
2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-h ydroxy-4,6-bis(3-methyl-2-butenyl)-

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